molecular formula C10H20ClN B2619999 3-Methyl-decahydro-quinoline hydrochloride CAS No. 1159010-32-8

3-Methyl-decahydro-quinoline hydrochloride

Cat. No. B2619999
CAS RN: 1159010-32-8
M. Wt: 189.73
InChI Key: CNMMHGNFSPBCQP-UHFFFAOYSA-N
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Description

3-Methyl-decahydro-quinoline hydrochloride is a chemical compound with the molecular formula C10H20ClN. It is a derivative of quinoline, a heterocyclic compound that has versatile applications in the fields of industrial and synthetic organic chemistry .

Mechanism of Action

Target of Action

Quinoline derivatives, which are structurally similar to 3-methyl-decahydro-quinoline hydrochloride, have been known to exhibit a wide range of bioactivities . Therefore, it is plausible that 3-Methyl-decahydro-quinoline hydrochloride may interact with similar biological targets.

Mode of Action

Quinoline derivatives are known to interact with their targets through various mechanisms . For instance, some quinoline derivatives have been found to inhibit enzymes, modulate receptors, or interfere with cellular processes . It is possible that 3-Methyl-decahydro-quinoline hydrochloride may exhibit similar interactions with its targets.

Biochemical Pathways

Quinoline derivatives have been reported to affect various biochemical pathways . For instance, some quinoline derivatives have been found to inhibit the synthesis of certain proteins or disrupt cellular signaling pathways . It is plausible that 3-Methyl-decahydro-quinoline hydrochloride may affect similar biochemical pathways.

Result of Action

Quinoline derivatives have been reported to exhibit various biological activities, including antimicrobial, anti-inflammatory, and antitumor activities . Therefore, it is plausible that 3-Methyl-decahydro-quinoline hydrochloride may have similar effects at the molecular and cellular levels.

properties

IUPAC Name

3-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N.ClH/c1-8-6-9-4-2-3-5-10(9)11-7-8;/h8-11H,2-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNMMHGNFSPBCQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2CCCCC2NC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-decahydro-quinoline hydrochloride

CAS RN

1159010-32-8
Record name 3-methyl-decahydroquinoline hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a hydrogen atmosphere 500 mg (3.5 mmol) 3-methyl-decahydro-quinoline, 75 mg platinum dioxide in 50 mL methanol and 3.5 mL 1M aqueous hydrochloric acid solution were hydrogenated at RT and 50 psi for 4 h. After removal of the catalyst by suction filtering the reaction mixture was evaporated down.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
atmosphere
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3.5 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
75 mg
Type
catalyst
Reaction Step Six

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